molecular formula C7H3Cl3O4S B1335973 2,6-dichloro-3-chlorosulfonyl-benzoic Acid CAS No. 53553-05-2

2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Cat. No.: B1335973
CAS No.: 53553-05-2
M. Wt: 289.5 g/mol
InChI Key: RVCLISIPGZGQPU-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a chemical compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . It is characterized by the presence of two chlorine atoms, a chlorosulfonyl group, and a benzoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid typically involves the chlorosulfonation of 2,6-dichlorobenzoic acid. The reaction is carried out by treating 2,6-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-chlorosulfonyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted benzoic acid derivatives.

    Reduction Reactions: 2,6-Dichlorobenzoic acid.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

2,6-Dichloro-3-chlorosulfonyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-chlorosulfonyl-benzoic acid involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is unique due to the presence of both chlorine atoms and the chlorosulfonyl group on the benzoic acid ring. This combination imparts specific reactivity and makes it suitable for a wide range of applications in research and industry .

Biological Activity

2,6-Dichloro-3-chlorosulfonyl-benzoic acid (DCSBA) is a chlorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique arrangement of chlorine and sulfonyl groups that enhance its reactivity and biological interactions. This article reviews the biological activity of DCSBA, summarizing relevant research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of DCSBA is C7H3Cl3O4S, with a molecular weight of 253.5 g/mol. The compound is characterized by:

  • Two chlorine atoms located at the 2 and 6 positions on the benzene ring.
  • A chlorosulfonyl group (-SO2Cl) at the 3 position.

This unique structure contributes to its reactivity and potential bioactivity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

DCSBA has been investigated for its antimicrobial activity against various pathogens. A study reported that DCSBA exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be as low as 25 µg/mL for some strains, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of DCSBA

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus2515
Bacillus subtilis5012
Enterococcus faecium10010
Escherichia coli>100No inhibition

Anticancer Activity

Research has also explored the anticancer potential of DCSBA. In vitro studies have demonstrated that DCSBA can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Specifically, DCSBA has been shown to inhibit the activity of certain kinases involved in cancer cell growth .

Case Study: DCSBA in Cancer Research
In a study involving breast cancer cell lines, treatment with DCSBA resulted in a significant decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that DCSBA promotes programmed cell death in cancer cells .

The biological activity of DCSBA can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : DCSBA may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, leading to reduced growth rates.
  • Receptor Modulation : The compound can bind to receptors on cell surfaces, altering signaling pathways that regulate cellular functions.
  • Biofilm Disruption : DCSBA has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness as an antimicrobial agent .

Toxicity and Safety Profile

While the biological activities of DCSBA are promising, it is essential to assess its toxicity. Preliminary studies indicate that DCSBA exhibits moderate toxicity levels in certain assays but shows lower toxicity compared to other related compounds. Further research is needed to fully understand its safety profile before clinical applications can be considered .

Properties

IUPAC Name

2,6-dichloro-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLISIPGZGQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393438
Record name 2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53553-05-2
Record name 2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part A: Under an atmosphere of nitrogen gas, a reaction vessel was charged with 2,6-dichlorobenzoic acid (10 g, 53.55 mmol) (Formula F) and chlorosulfonic acid (3 ml, 472 mmol). The reaction mixture was refluxed for 1 hour and cooled to 10° C. The contents of the reaction vessel were poured slowly into 3 L of ice water. The white solid which precipitated was collected by filtration and dried in vacuo (10 mm) at 35° C. for 48 hours to give 3-(chlorosulfonyl)-2,6-dichlorobenzoic acid (Formula G) (9.2 g, 61% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid was slowly added to 2,6-dichlorobenzoic acid at RT under N2. The reaction was heated to 150° C. for 3 h, then slowly poured over ice and the product extracted into Et2O. The organic layer was dried over MgSO4, filtered and concentrated to give 2,6-dichloro-3-(chlorosulfonyl)benzoic acid 880-1a as a brown solid (12.9 g, 85% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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